3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex bicyclic structure comprising fused triazole and pyrimidine rings. The complete systematic name, 3-Mercapto-5-methyl-8H-triazolo[4,3-a]pyrimidin-7-one, indicates several critical structural features that define the molecular architecture. The triazolo[4,3-a]pyrimidine core represents a specific fusion pattern where the triazole ring is attached to the pyrimidine ring through positions 4 and 3, creating a rigid bicyclic framework that significantly influences the compound's chemical properties and biological activity.
The structural representation reveals a heterocyclic system containing six heteroatoms within the fused ring structure, specifically four nitrogen atoms and one sulfur atom from the mercapto substituent, along with one oxygen atom from the carbonyl group. The presence of the mercapto group at position 3 introduces sulfur functionality that can participate in various chemical interactions, while the methyl group at position 5 provides steric and electronic effects that influence molecular reactivity. The 8H designation indicates the specific tautomeric form where a hydrogen atom is located at the nitrogen in position 8 of the fused ring system, distinguishing it from other possible tautomeric arrangements.
The molecular architecture exhibits significant structural complexity due to the presence of multiple functional groups capable of participating in intramolecular and intermolecular interactions. The triazole portion contributes three nitrogen atoms to the overall electron distribution, creating regions of high electron density that can serve as hydrogen bond acceptors or coordination sites for metal ions. The pyrimidine ring adds two additional nitrogen atoms, further enhancing the compound's capacity for diverse chemical interactions and biological recognition processes.
Properties
IUPAC Name |
5-methyl-3-sulfanylidene-2,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4OS/c1-3-2-4(11)7-5-8-9-6(12)10(3)5/h2H,1H3,(H,9,12)(H,7,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCODANNGUOSOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NNC(=S)N12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357596 | |
| Record name | 5-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91184-07-5 | |
| Record name | 5-Methyl-3-sulfanylidene-2,3-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of Hydrazinylpyrimidine with Carbon Disulfide
One common route starts with hydrazinyl-substituted pyrimidines, which are reacted with carbon disulfide (CS2) in the presence of a base such as potassium hydroxide (KOH). This reaction forms a dithiocarbazate intermediate, which upon cyclization yields the mercapto-substituted triazolopyrimidine.
- Reaction conditions: Typically performed in ethanol or aqueous media under reflux or microwave irradiation.
- Yields: High yields (up to 95-99%) have been reported using microwave-assisted protocols, significantly reducing reaction time to minutes compared to conventional heating (hours).
Microwave-Assisted Synthesis
Microwave irradiation has been effectively used to accelerate the synthesis of 1,2,4-triazolo[4,3-a]pyrimidine derivatives, including mercapto-substituted analogs.
- Procedure: Hydrazinolysis of ester precursors followed by treatment with CS2 and KOH under microwave irradiation for 3 minutes leads to the formation of mercapto-substituted triazolopyrimidines with high purity and yield.
- Advantages: Short reaction times, improved yields, and cleaner products.
Dimroth Rearrangement
Starting from hydrazinylpyrimidine derivatives, cyclocondensation with carbonyl compounds forms 1,2,4-triazolo[4,3-a]pyrimidines via Dimroth rearrangement under acidic conditions.
- Mechanism: The initial cyclization forms a 1,2,4-triazolo[1,5-a]pyrimidine intermediate, which rearranges to the 1,2,4-triazolo[4,3-a]pyrimidine scaffold.
- Application: This method allows the introduction of substitutions at various positions, including the mercapto group at position 3.
Alternative Oxidative Cyclization
Oxidative cyclization of pyrimidin-2-yl amidines can also yield substituted 1,2,4-triazolo[4,3-a]pyrimidines, which can be further functionalized to introduce mercapto groups.
- Conditions: Typically involves mild oxidants and controlled reaction environments.
- Scope: Provides access to diverse derivatives with potential for mercapto substitution.
Representative Synthetic Route Example
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Hydrazinolysis of ethyl ester precursor in isopropyl alcohol under microwave irradiation (3 min) | Formation of hydrazide intermediate | Quantitative | Microwave-assisted, rapid step |
| 2 | Reaction of hydrazide with carbon disulfide and KOH under microwave irradiation (3 min) | Formation of mercapto-substituted triazolopyrimidine | 96-99 | High yield, short reaction time |
| 3 | Acidic treatment (Dimroth rearrangement) | Formation of fused triazolo[4,3-a]pyrimidine ring | - | Rearrangement to desired isomer |
Research Findings and Analysis
- Microwave irradiation significantly improves the efficiency of the synthesis, reducing reaction times from hours to minutes while maintaining or improving yields and purity.
- The use of carbon disulfide as a sulfur source is critical for introducing the mercapto group at position 3.
- The Dimroth rearrangement step is essential for obtaining the correct fused triazolo[4,3-a]pyrimidine framework, which is the core of the target compound.
- Purification typically involves recrystallization from ethanol or other suitable solvents, yielding crystalline products suitable for further characterization.
- Analytical data such as IR, NMR, and mass spectrometry confirm the presence of the mercapto group, methyl substitution, and the fused heterocyclic system.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Cyclocondensation with CS2 | Hydrazinyl pyrimidine, CS2, KOH | Reflux or microwave irradiation | 95-99 | High yield, rapid synthesis with MW | Requires handling CS2 |
| Dimroth Rearrangement | Hydrazinyl pyrimidine, carbonyl acid | Acidic conditions, heating | Moderate | Enables scaffold rearrangement | Longer reaction time |
| Oxidative Cyclization | Pyrimidin-2-yl amidines, oxidants | Mild oxidizing conditions | Variable | Access to diverse substitutions | May require optimization |
Chemical Reactions Analysis
Types of Reactions
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can target the triazole or pyrimidine rings, leading to partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Reduced triazolopyrimidines.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
Anticancer Properties
Research has demonstrated that 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one exhibits significant anticancer activity. It has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. This inhibition leads to:
- Cell Cycle Arrest : The compound induces G1 phase arrest in cancer cells.
- Apoptosis Induction : It promotes programmed cell death in tumor cells.
In vitro studies reported GI(50) values of 1.4 µM against RPMI-8226 (leukemia) and 2.1 µM against HOP-62 (lung cancer) cell lines, indicating potent growth inhibitory effects .
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown potential against various bacterial strains, although further research is needed to elucidate its full spectrum of activity and mechanisms of action .
Biochemical Pathways
The interaction of this compound with key enzymes influences several biochemical pathways:
- Enzyme Inhibition : Besides CDK2, it may affect other enzymes involved in cellular signaling.
- Metabolic Modulation : Its ability to interact with metabolic pathways suggests potential implications for metabolic diseases .
Preparation Methods
The synthesis of this compound typically involves the cyclization of precursors such as 3-amino-5-methylthio-1,2,4-triazole with formamide under reflux conditions. Subsequent thiolation reactions introduce the mercapto group .
Industrial Production
For large-scale synthesis, optimized methods including continuous flow reactors are employed to enhance yield and purity while minimizing impurities .
Case Studies and Research Findings
A variety of studies have focused on the biological activity of triazole derivatives similar to this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant growth inhibition in leukemia cell lines. |
| Study B | Antimicrobial Effects | Showed potential against specific bacterial strains but requires further investigation. |
| Study C | Mechanism of Action | Identified CDK2 as a primary target influencing cell cycle regulation. |
These findings collectively highlight the compound's potential as an anticancer agent and its applicability in antimicrobial therapies.
Mechanism of Action
The mechanism of action of 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Regiochemical Differences
The angular triazolo[4,3-a]pyrimidin-7-one framework of 3-mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one contrasts sharply with linear isomers (e.g., [1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one). highlights that regioselectivity in cyclization reactions depends on substrate geometry: norbornene-based precursors favor angular isomers, while planar systems yield linear products . This regiochemical divergence impacts electronic properties; angular isomers exhibit enhanced electron delocalization due to fused ring strain, influencing reactivity in nucleophilic substitutions or metal coordination .
Table 1: Structural Comparison of Triazolopyrimidinones
Biological Activity
3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. Its unique structural features include a triazole ring fused to a pyrimidine ring, with a mercapto group at the 3-position and a methyl group at the 5-position. This compound has garnered significant interest in scientific research due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Target Enzymes and Receptors
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an essential enzyme for cell cycle regulation. This inhibition can lead to significant effects on cell proliferation and apoptosis in cancer cells.
Biochemical Pathways
The compound's interaction with CDK2 results in cell cycle arrest at the G1 phase, promoting apoptosis in tumor cells. This mechanism highlights its potential as an anticancer agent. Additionally, it may influence other biochemical pathways by modulating enzyme activities involved in cellular signaling and metabolism .
Anticancer Properties
Research indicates that this compound exhibits significant growth inhibitory effects against various human tumor cell lines. For example, it has demonstrated GI(50) values of 1.4 µM against RPMI-8226 (leukemia) and 2.1 µM against HOP-62 (lung cancer) cell lines . The compound's ability to induce apoptosis through CDK2 inhibition positions it as a promising candidate for cancer therapy.
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although more comprehensive studies are needed to fully characterize its spectrum of activity and mechanism of action against pathogens.
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of triazole derivatives similar to this compound:
Q & A
What are the common synthetic routes for 3-Mercapto-5-methyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one, and how can reaction conditions influence yield?
Basic Research Question
The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing intermediates. For example, describes analogous triazolo-pyrimidine synthesis via refluxing hydrazinopyrimidine precursors with carbonyldiimidazole in anhydrous DMF at 100°C for 24 hours. Yield optimization requires precise control of stoichiometry, solvent purity (e.g., anhydrous DMF), and reaction time. Catalysts like imidazole derivatives () can enhance cyclization efficiency. Post-synthetic purification via recrystallization (e.g., DMF/i-propanol mixtures) is critical for isolating high-purity products .
How can regioselectivity challenges in substitution reactions of the triazolo-pyrimidine core be addressed?
Advanced Research Question
Regioselectivity in triazolo-pyrimidine derivatives is influenced by electronic and steric factors. highlights limitations in traditional methods, where substituent diversity at position 7 is restricted. To overcome this, use N-alkylation or N-arylation strategies with pre-functionalized intermediates. For example, introducing substituents via carbonyl reagents (e.g., acid halides) prior to cyclization ensures regiocontrol. Computational modeling (e.g., DFT studies in ) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
What spectroscopic techniques are most reliable for characterizing structural ambiguities in this compound?
Basic Research Question
Combined NMR (¹H, ¹³C, and 2D techniques like HSQC) and mass spectrometry (HRMS) are essential. provides an example where ¹H NMR (DMSO-d6) resolves aromatic protons and mercapto (-SH) signals at δ 11.9 ppm. For crystalline derivatives, X-ray diffraction (as in ) confirms bond angles and stereochemistry. Discrepancies between experimental and theoretical spectra (e.g., IR stretching frequencies) may indicate tautomerism or solvate formation .
How can computational methods aid in predicting the electronic properties of this compound?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model HOMO-LUMO gaps, electrostatic potentials, and Fukui indices to predict reactivity. demonstrates this for triazolo-pyrimidine inhibitors, correlating quantum parameters (e.g., ionization potential) with experimental inhibition efficacy. Molecular docking further assesses binding affinities to biological targets, guiding rational design of derivatives with enhanced activity .
What strategies resolve contradictions in biological activity data across similar derivatives?
Advanced Research Question
Contradictions often arise from assay variability (e.g., MIC values in ) or structural impurities. Standardize protocols by:
- Using a single cell line or microbial strain (e.g., S. aureus ATCC 25923).
- Validating purity via HPLC (>95%) and elemental analysis (e.g., ).
- Performing structure-activity relationship (SAR) studies to isolate substituent effects. For instance, replacing the 3-mercapto group with methylthio may reduce toxicity while retaining activity .
How can solvent systems and crystallization conditions be optimized for polymorph control?
Advanced Research Question
Polymorph formation depends on solvent polarity and cooling rates. recrystallizes derivatives from methanol to obtain monoclinic crystals (P2₁/c space group). For hygroscopic compounds, use mixed solvents (e.g., DMF/EtOH) with slow evaporation. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) monitor phase transitions. Solvent-free mechanochemical grinding is an alternative for metastable polymorphs .
What are the limitations of current synthetic methods for large-scale production in academic settings?
Advanced Research Question
Traditional routes () often require hazardous reagents (e.g., carbonyldiimidazole) and prolonged reaction times (>24 hours). Scalability issues include low atom economy and difficulty in removing DMF residues. Flow chemistry or microwave-assisted synthesis can reduce reaction times to 2–4 hours and improve yields by 15–20% (based on ’s protocol). Green chemistry alternatives, such as using water as a solvent, are under exploration .
How can tautomeric equilibria of the triazolo-pyrimidine core impact biological assays?
Advanced Research Question
The 1,2,4-triazole ring exhibits prototropic tautomerism, affecting hydrogen-bonding capacity and target binding. ’s NMR data (δ 13.0 ppm for pyrazole-NH) confirms dominant tautomeric forms. Use pH-controlled assays (e.g., phosphate buffers at pH 7.4) to stabilize the bioactive tautomer. Time-resolved IR spectroscopy monitors real-time tautomeric shifts during interactions with enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
